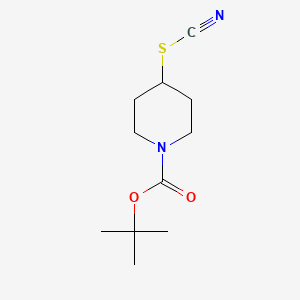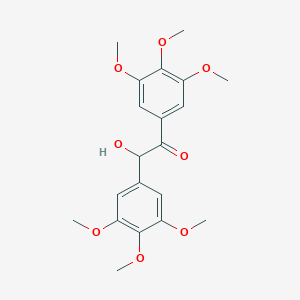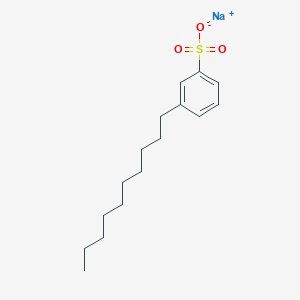![molecular formula C13H19NO4 B14020809 Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate CAS No. 23730-39-4](/img/structure/B14020809.png)
Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate is a chemical compound known for its unique structure and potential applications in various fields. It contains an aromatic benzoate ester linked to a bis(2-hydroxyethyl)amino group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification .
Industrial Production Methods: In industrial settings, the production of ethyl 3-[bis(2-hydroxyethyl)amino]benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[bis(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic benzoate ester may also interact with hydrophobic pockets in biomolecules, influencing their function .
Comparison with Similar Compounds
- Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate
- Ethyl 2-amino-3-[bis(2-hydroxyethyl)amino]benzoate
- 4-{[bis(2-hydroxyethyl)amino]methyl}-2-tert-butyl-6-methylphenol hydrochloride
Comparison: Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biomolecules .
Properties
CAS No. |
23730-39-4 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 3-[bis(2-hydroxyethyl)amino]benzoate |
InChI |
InChI=1S/C13H19NO4/c1-2-18-13(17)11-4-3-5-12(10-11)14(6-8-15)7-9-16/h3-5,10,15-16H,2,6-9H2,1H3 |
InChI Key |
CNNDPUZSTQEOKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)
![2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol](/img/structure/B14020730.png)




![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)







